molecular formula C14H24N2O4 B13014655 2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate

2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate

Cat. No.: B13014655
M. Wt: 284.35 g/mol
InChI Key: DFSNOPXWBTZFSQ-QWRGUYRKSA-N
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Description

2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl alcohol, methyl iodide, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate

InChI

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-8-10-6-5-7-15(10)9-11(16)12(17)19-4/h10-11H,5-9H2,1-4H3/t10-,11-/m0/s1

InChI Key

DFSNOPXWBTZFSQ-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCCN2C[C@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCN2CC1C(=O)OC

Origin of Product

United States

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